![molecular formula C15H8Cl2F3NOS B2384548 (2Z)-3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-1-(4-chlorophenyl)prop-2-en-1-one CAS No. 288270-43-9](/img/structure/B2384548.png)
(2Z)-3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-1-(4-chlorophenyl)prop-2-en-1-one
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Description
(2Z)-3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-1-(4-chlorophenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C15H8Cl2F3NOS and its molecular weight is 378.19. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Reactivity
The compound's derivatives have been the subject of various chemical synthesis studies, indicating its versatility in forming different chemical structures. For instance, studies have explored the synthesis of functionalized pyridines by substituting hetarenium-activated pentachloropyridine with bisnucleophiles. This process resulted in the formation of tris-pyridinio-substituted 3,5-dichloropyridines and other substituted pyridines, demonstrating the compound's reactivity and potential for creating diverse chemical structures (Schmidt et al., 2006).
Nonlinear Optical Properties
The compound's derivatives have also been investigated for their nonlinear optical (NLO) properties. A particular chalcone derivative was studied using quantum chemical calculations, revealing that the molecule is transparent in the visible range and has potential as an organic NLO material. The study emphasized the molecule's transparency and the effect of functional group positions on the mobility of charges in a push-pull type structure (Tiwari & Singh, 2016).
Antimicrobial Activity
Certain derivatives of the compound have been synthesized and evaluated for their antimicrobial activity. For instance, azetidin-2-one-based phenyl sulfonyl pyrazoline derivatives were synthesized and tested for their antibacterial and antifungal activities, indicating the potential application of these compounds in medicinal chemistry (Shah et al., 2014).
properties
IUPAC Name |
(Z)-1-(4-chlorophenyl)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylprop-2-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl2F3NOS/c16-11-3-1-9(2-4-11)13(22)5-6-23-14-12(17)7-10(8-21-14)15(18,19)20/h1-8H/b6-5- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHZJPUADIYYWMJ-WAYWQWQTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=CSC2=C(C=C(C=N2)C(F)(F)F)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)/C=C\SC2=C(C=C(C=N2)C(F)(F)F)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl2F3NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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